molecular formula C20H20N2 B14722310 4,4'-(1-Phenylethane-1,1-diyl)dianiline CAS No. 13555-38-9

4,4'-(1-Phenylethane-1,1-diyl)dianiline

Cat. No.: B14722310
CAS No.: 13555-38-9
M. Wt: 288.4 g/mol
InChI Key: CJXRYVQHINFIKO-UHFFFAOYSA-N
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Description

4,4’-(1-Phenylethane-1,1-diyl)dianiline is an organic compound characterized by the presence of two aniline groups attached to a central phenylethane structure. This compound is notable for its applications in various fields, including polymer science and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)dianiline typically involves the reaction of aniline with a phenylethane derivative under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where aniline reacts with 1-phenylethane in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of 4,4’-(1-Phenylethane-1,1-diyl)dianiline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: 4,4’-(1-Phenylethane-1,1-diyl)dianiline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: This compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aniline groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4,4’-(1-Phenylethane-1,1-diyl)dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, including resins and coatings.

Mechanism of Action

The mechanism by which 4,4’-(1-Phenylethane-1,1-diyl)dianiline exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.

Comparison with Similar Compounds

  • 4,4’-(1-Phenylethylidene)bisphenol
  • 4,4’-Isopropylidenediphenol
  • 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

Uniqueness: 4,4’-(1-Phenylethane-1,1-diyl)dianiline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

13555-38-9

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-1-phenylethyl]aniline

InChI

InChI=1S/C20H20N2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14H,21-22H2,1H3

InChI Key

CJXRYVQHINFIKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

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